5-(isopentyloxy)pyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346697-76-4 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
METKAQPDOLOUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isopentyloxy Pyridazin 3 2h One and Its Analogues
Conventional Synthetic Routes to the Pyridazin-3(2H)-one Core
The construction of the fundamental pyridazin-3(2H)-one ring system is a well-established area of heterocyclic chemistry. Traditional methods primarily rely on cyclization and condensation reactions.
Cyclization Reactions with Hydrazines and Keto Acids/Diketones
A cornerstone in the synthesis of pyridazinones is the reaction of hydrazines with dicarbonyl compounds. wikipedia.org Specifically, the condensation of γ-keto acids or their ester analogs with hydrazine (B178648) hydrate (B1144303) is a widely utilized and effective method for creating the 4,5-dihydropyridazin-3(2H)-one ring. researchgate.netnih.gov Subsequent dehydrogenation or aromatization leads to the desired pyridazin-3(2H)-one.
For instance, the synthesis of 6-(substituted-phenyl)-4,5-dihydro-3(2H)-pyridazinones is often achieved by refluxing the appropriate β-aroylpropionic acid with hydrazine hydrate in an alcoholic solvent. researchgate.netnih.gov The general mechanism involves the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or ester) carbonyl group, with subsequent dehydration to form the heterocyclic ring. stackexchange.com
Similarly, 1,4-diketones can be condensed with hydrazine to yield pyridazine (B1198779) derivatives. wikipedia.org This approach, while versatile, may lead to different isomers depending on the substitution pattern of the diketone.
| Starting Material | Reagent | Product | Reference |
| γ-Keto acid | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | nih.gov |
| 1,4-Diketone | Hydrazine | Pyridazine derivative | wikipedia.org |
| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |
Condensation Reactions for Pyridazinone Ring Formation
Condensation reactions provide a powerful tool for the construction of the pyridazinone ring system from various acyclic precursors. acsgcipr.orgnih.gov These methods often involve the formation of a key intermediate that undergoes intramolecular cyclization.
A notable example involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents. nih.gov Depending on the reaction conditions and the nature of the active methylene compound, this can lead to the formation of pyridazinones. For example, the condensation of 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal with certain active methylene compounds has been shown to yield pyridazinone derivatives. nih.gov
Another approach involves the reaction of a hydrazone β-keto ester with an alkyl acid chloride in the presence of a base, followed by acidification to yield the pyridazinone compound. google.com This multi-step process allows for the introduction of various substituents onto the pyridazinone core.
Advanced Strategies for O-Alkylation and Substituent Introduction at Position 5 (Specific to Isopentyloxy Moiety)
To synthesize the target compound, 5-(isopentyloxy)pyridazin-3(2H)-one, the key step is the introduction of the isopentyloxy group at the C5 position of the pyridazinone ring. This is typically achieved through O-alkylation of a suitable precursor.
Etherification and Alkoxy Group Formation
The formation of the ether linkage in this compound is accomplished through the O-alkylation of a 5-hydroxypyridazin-3(2H)-one or its tautomeric equivalent, a pyridazin-3,5(2H,4H)-dione. The Williamson ether synthesis is a classic and relevant method, involving the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.org In this context, the pyridazinone acts as the nucleophile (after deprotonation) and an isopentyl halide (e.g., isopentyl bromide) serves as the electrophile.
The regioselectivity of alkylation (N- vs. O-alkylation) is a critical consideration in pyridazinone chemistry. researchgate.net The outcome can be influenced by factors such as the solvent, the nature of the base used for deprotonation, the counter-ion, and the alkylating agent itself. Generally, polar aprotic solvents and harder counter-ions tend to favor O-alkylation.
| Pyridazinone Precursor | Alkylating Agent | Reaction Type | Product | Reference |
| 5-Hydroxypyridazin-3(2H)-one | Isopentyl bromide | Williamson Ether Synthesis | This compound | organic-chemistry.org |
| 3-Alkyl-5-phenyl-3H- wikipedia.orgacsgcipr.orgnih.govtriazolo[4,5-d]pyrimidin-7(6H)-one | Alkylating agents | N- and O-alkylation | Mixture of N- and O-alkylated products | researchgate.net |
Selective Functionalization at the Pyridazinone Scaffold
Achieving selective functionalization at the C5 position of the pyridazinone scaffold is crucial for introducing the desired isopentyloxy group. uni-muenchen.de This often requires a strategic approach, starting with a pyridazinone that has a suitable leaving group at the C5 position, such as a halogen.
Nucleophilic substitution reactions on 5-halopyridazin-3(2H)-ones with sodium isopentoxide would be a direct method to introduce the isopentyloxy group. The reactivity of the halogen can be influenced by the other substituents on the ring.
Recent advancements have also explored direct C-H functionalization strategies on the pyridazinone scaffold. nih.gov While this offers a more atom-economical approach, the selective introduction of an isopentyloxy group at C5 via direct C-H activation would require a highly specific directing group and catalytic system.
Novel Synthetic Approaches for Pyridazinone Derivatives
The field of heterocyclic chemistry is continuously evolving, with new synthetic methods being developed to improve efficiency, yield, and environmental friendliness. nih.gov For pyridazinone synthesis, novel approaches include one-pot multi-component reactions and the use of new catalytic systems.
One-pot multistep reactions, for example, have been employed for the synthesis of pyridazin-3-one derivatives starting from para-substituted acetophenones and glyoxylic acid, followed by ring closure with hydrazine hydrate. nih.gov Such methods streamline the synthetic process and reduce the need for isolation of intermediates.
Furthermore, innovative cyclization reactions, such as the copper-mediated cyclization of enediynones with hydrazine, have been developed to produce related fused heterocyclic systems like pyrazolo[1,5-a]pyridines, showcasing the ongoing efforts to expand the synthetic toolbox for nitrogen-containing heterocycles. nih.gov The application of such novel strategies to the synthesis of 5-substituted pyridazin-3(2H)-ones could provide more efficient routes in the future.
One-Step Synthetic Routes
One-step synthetic approaches to the pyridazin-3(2H)-one core often rely on the condensation of a suitable 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. A prominent one-pot method involves the reaction of maleic anhydride (B1165640) or its derivatives with hydrazine. For instance, the reaction of maleic anhydride with hydrazine hydrate can yield maleic hydrazide, a foundational pyridazinone structure. researchgate.netnih.gov While not directly yielding a 5-alkoxy substituent, this method establishes the core heterocyclic ring in a single, efficient step.
A more direct, albeit for more complex analogues, one-pot, three-component reaction has been reported for the synthesis of substituted 4,5-dihydropyridazin-3(2H)-ones. This involves the reaction of aromatic arenes, succinic anhydride, and a substituted phenylhydrazine, often using a catalyst like boric acid. nih.gov The resulting dihydropyridazinones can then be oxidized to the corresponding pyridazinones. While this specific example leads to N- and C-substituted derivatives, the principle of a multi-component, one-pot reaction to rapidly assemble the pyridazinone core is a key strategy.
The following table summarizes a general one-pot approach to a pyridazinone core structure.
| Reactants | Catalyst/Solvent | Product | Key Features |
| Maleic Anhydride, Hydrazine Hydrate | Sulfuric Acid/Water | Maleic Hydrazide | Forms the basic pyridazinone ring. researchgate.netnih.gov |
| Arene, Succinic Anhydride, Phenylhydrazine | Boric Acid | 4,5-Dihydropyridazin-3(2H)-one | Three-component, one-pot synthesis. nih.gov |
Multi-Step Reaction Sequences and Intermediate Formation
Multi-step syntheses offer greater flexibility for introducing specific substituents onto the pyridazinone ring, such as the isopentyloxy group at the C5 position. A common and effective strategy involves the initial construction of a pyridazinone ring, followed by functionalization.
A widely employed multi-step approach begins with the synthesis of a dihydropyridazinone, which is subsequently aromatized and then functionalized. For example, a γ-keto acid, such as 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, can be cyclized with hydrazine hydrate to form the corresponding 6-substituted-4,5-dihydropyridazin-3(2H)-one. researchgate.net This intermediate is then dehydrogenated, typically using bromine in acetic acid, to yield the aromatic 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. researchgate.net
To introduce the desired 5-isopentyloxy group, a common precursor is a 5-halopyridazin-3(2H)-one. The synthesis of such intermediates often starts from readily available materials like maleic anhydride. Reaction with hydrazine monohydrate can produce dihydroxypyridazines, which are then converted to dichloropyridazines using a chlorinating agent like phosphorus oxychloride. researchgate.net The chlorine atom at the 5-position is susceptible to nucleophilic substitution by an alkoxide.
The key step for the synthesis of this compound would involve the reaction of a 5-halopyridazin-3(2H)-one, such as 5-chloropyridazin-3(2H)-one, with isopentyl alcohol in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the alcohol to form the isopentoxide nucleophile, which then displaces the halide on the pyridazinone ring.
A general reaction scheme for a multi-step synthesis is presented below:
Step 1: Formation of the Dihydropyridazinone Ring γ-Keto Acid + Hydrazine Hydrate → 4,5-Dihydropyridazin-3(2H)-one researchgate.net
Step 2: Aromatization 4,5-Dihydropyridazin-3(2H)-one + Bromine/Acetic Acid → Pyridazin-3(2H)-one researchgate.net
Step 3: Halogenation (if necessary, leading to a 5-halo intermediate) Pyridazin-3(2H)-one derivative + Halogenating Agent → 5-Halopyridazin-3(2H)-one
Step 4: Nucleophilic Substitution to introduce the Alkoxy Group 5-Halopyridazin-3(2H)-one + Isopentyl alcohol + Base → this compound
The following table details the intermediates and reagents in a representative multi-step synthesis of a substituted pyridazinone.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
| 1 | 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate, Ethanol | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | researchgate.net |
| 2 | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine, Acetic Acid | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | researchgate.net |
Mesoionic Oxazolo-pyridazinone Mediated Synthesis
A more advanced synthetic methodology involves the use of mesoionic intermediates, specifically bicyclic oxazolo-pyridazinones. These compounds serve as reactive 1,3-dipoles in cycloaddition reactions, providing a pathway to more complex fused pyridazine systems. While not a direct route to this compound itself, this method is crucial for the synthesis of its analogues, particularly pyrrolo[1,2-b]pyridazines.
The synthesis begins with a 3(2H)-pyridazinone acid, which is generated from the corresponding ester via alkaline hydrolysis followed by acidification. This pyridazinone acid is then treated with a dehydrating agent, typically acetic anhydride, to generate the mesoionic oxazolo-pyridazinone in situ. This highly reactive intermediate can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an activated alkyne like methyl propiolate or ethyl propiolate. This cycloaddition leads to the formation of a pyrrolo[1,2-b]pyridazine (B13699388) derivative. The reaction is generally regioselective.
This methodology highlights the versatility of the pyridazinone core in constructing more complex heterocyclic frameworks.
Considerations for Reaction Conditions and Yield Optimization
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.
In one-pot syntheses, the use of catalysts such as 1-butyl-3-methylimidazolium bromochloroaluminate or boric acid can significantly improve yields and reduce reaction times. nih.gov The choice of solvent is also crucial, with some reactions benefiting from environmentally benign options or even neat conditions under microwave or ultrasound irradiation to enhance reaction rates.
For multi-step syntheses, particularly the nucleophilic substitution step to introduce the alkoxy group, the choice of base and solvent is paramount. Strong bases like sodium hydride in an aprotic solvent such as THF or DMF are commonly used to generate the alkoxide. However, milder bases like potassium carbonate can also be effective. Temperature control is important to manage the rate of reaction and minimize potential side reactions.
In the case of O-alkylation of pyridinone-like structures, the regioselectivity (O- versus N-alkylation) can be a significant challenge. The outcome can be influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the substitution pattern on the pyridazinone ring. For instance, the use of specific catalysts or reaction conditions can favor O-alkylation.
The following table outlines some general considerations for optimizing pyridazinone synthesis.
| Synthetic Step | Parameter to Optimize | Considerations | Potential Outcome |
| One-Pot Condensation | Catalyst | Use of Lewis acids or ionic liquids. | Increased reaction rate and yield. |
| Aromatization | Oxidizing Agent | Choice of halogenating agent (e.g., Br2) and solvent. | Efficient conversion to the aromatic pyridazinone. |
| Nucleophilic Substitution | Base and Solvent | Strong vs. weak base; aprotic polar solvent. | Efficient formation of the alkoxide and substitution. |
| O- vs. N-Alkylation | Reaction Conditions | Temperature, nature of alkylating agent. | Improved regioselectivity for the desired O-alkylated product. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment of 5-(isopentyloxy)pyridazin-3(2H)-one can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The pyridazinone ring protons, the isopentyloxy side chain protons, and the N-H proton of the pyridazinone ring will each give rise to characteristic resonances.
The protons on the pyridazinone ring are anticipated to appear in the downfield region of the spectrum due to the deshielding effects of the heteroatoms and the carbonyl group. Specifically, the proton at the C-4 position would likely appear as a doublet, coupled to the proton at the C-6 position. The C-6 proton would also be a doublet. The N-H proton of the pyridazinone ring is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The protons of the isopentyloxy group will have characteristic chemical shifts and splitting patterns. The two protons of the -OCH₂- group will be the most downfield of the side chain protons, appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. The complex multiplet for the single proton of the -CH- group and the doublet for the two non-equivalent methyl groups at the end of the chain are also expected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H (ring) | 12.0 - 13.0 | br s |
| H-6 (ring) | 7.5 - 7.8 | d |
| H-4 (ring) | 6.9 - 7.2 | d |
| -OCH₂- | 4.0 - 4.3 | t |
| -CH₂- | 1.7 - 1.9 | m |
| -CH(CH₃)₂ | 1.5 - 1.7 | m |
| -CH(CH₃)₂ | 0.9 - 1.0 | d |
Note: Predicted values are based on the analysis of related pyridazinone structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms.
The carbonyl carbon (C-3) of the pyridazinone ring is expected to be the most downfield signal, typically appearing in the range of 160-165 ppm. rsc.org The carbon atom attached to the oxygen of the isopentyloxy group (C-5) will also be significantly downfield. The other pyridazinone ring carbons (C-4 and C-6) will resonate at chemical shifts characteristic of unsaturated heterocyclic systems. rsc.org The carbon atoms of the isopentyloxy side chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (C=O) | 160 - 165 |
| C-5 (-O-) | 155 - 160 |
| C-6 | 135 - 140 |
| C-4 | 110 - 115 |
| -OCH₂- | 65 - 70 |
| -CH₂- | 35 - 40 |
| -CH(CH₃)₂ | 25 - 30 |
| -CH(CH₃)₂ | 20 - 25 |
Note: Predicted values are based on the analysis of related pyridazinone structures such as pyridazin-3(2H)-one. rsc.org Actual experimental values may vary.
To definitively establish the connectivity of atoms within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridazinone ring (H-4 and H-6) and within the isopentyloxy side chain, confirming their adjacent relationships.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connection between the isopentyloxy group and the pyridazinone ring, for instance, by observing a correlation between the -OCH₂- protons and the C-5 carbon of the ring. For related pyridazinone derivatives, HMBC has been crucial in distinguishing between isomers. mdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the pyridazinone ring is anticipated in the region of 1650-1700 cm⁻¹. nih.gov The N-H stretching vibration of the amide in the ring should appear as a broad band in the range of 3100-3300 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed between 1200 and 1250 cm⁻¹. The C-H stretching vibrations of the aliphatic side chain will be visible in the 2850-3000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridazinone ring are expected in the 1400-1600 cm⁻¹ range. For similar pyridazinone structures, these characteristic bands have been used for structural confirmation. mdpi.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (amide) | 1650 - 1700 | Strong |
| C=C and C=N Stretch (ring) | 1400 - 1600 | Medium |
| C-O-C Stretch (ether) | 1200 - 1250 | Strong |
Note: Predicted values are based on typical infrared absorption frequencies for the respective functional groups and data from related compounds. nih.govmdpi.com
Raman spectroscopy, which is complementary to FT-IR, provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the C=C stretching vibrations of the pyridazinone ring. The symmetric stretching of the C-O-C bond may also be Raman active. Studies on related chloropyridazines have utilized Raman spectroscopy to assign vibrational modes. researchgate.net The technique can be a powerful tool for studying the crystalline structure and molecular orientation in the solid state. d-nb.info
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (aromatic and aliphatic) | 2800 - 3100 | Strong |
| C=O Stretch | 1650 - 1700 | Medium |
| Ring Breathing Modes | 900 - 1100 | Strong |
| C-C Stretch (aliphatic) | 800 - 1200 | Medium |
Note: Predicted values are based on general principles of Raman spectroscopy and data from related heterocyclic compounds. researchgate.netd-nb.info
X-ray Crystallography for Definitive Solid-State Structural Determination
Further investigation into this specific compound would require access to dedicated chemical research databases or the undertaking of de novo synthesis and characterization in a laboratory setting.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. youtube.com This method provides insights into the conjugation and the chromophoric system of a compound. youtube.com For this compound, the pyridazinone ring constitutes the core chromophore responsible for its characteristic UV-Vis absorption profile.
The electronic spectrum of the pyridazinone core is primarily characterized by π → π* and n → π* transitions. The pyridazinone system contains multiple double bonds and heteroatoms with lone pairs of electrons, giving rise to distinct absorption bands. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital.
The substitution pattern on the pyridazinone ring significantly influences the position and intensity of these absorption bands. The presence of the isopentyloxy group at the C5 position, an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band due to the extension of the conjugated system through resonance. This effect is a common feature in various pyridazinone derivatives. mdpi.comnih.govnih.govresearchgate.net
Detailed research on a range of pyridazinone derivatives has established the general regions for these electronic transitions. mdpi.comnih.govnih.govresearchgate.net While specific data for this compound is not extensively documented in publicly available literature, the expected UV-Vis absorption maxima can be inferred from the analysis of structurally related compounds. The typical UV-Vis spectrum is expected to exhibit strong absorption in the 250-350 nm range, which is characteristic of the π → π* transitions in the pyridazinone ring. A weaker n → π* transition may also be observed at longer wavelengths, potentially overlapping with the π → π* band.
The analysis of the UV-Vis spectrum provides critical information for confirming the electronic structure of the molecule and for quality control purposes during synthesis. The precise λmax values are sensitive to the solvent used for analysis, with polar solvents often causing shifts in the absorption bands.
Interactive Data Table: Representative UV-Vis Absorption Data for Pyridazinone Derivatives
The following table presents representative UV-Vis absorption data for pyridazinone derivatives, illustrating the typical electronic transitions observed in this class of compounds. Please note that these are illustrative examples and the actual values for this compound may vary.
| Compound Type | Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) for π → π* (L·mol⁻¹·cm⁻¹) |
| 6-Aryl-3(2H)-pyridazinone | Ethanol | ~280-320 | ~340-360 | ~10,000-20,000 |
| 6-Alkyl-3(2H)-pyridazinone | Methanol | ~260-290 | ~330-350 | ~8,000-15,000 |
| 5-Alkoxy-3(2H)-pyridazinone | Acetonitrile | ~270-310 | ~340-360 | ~9,000-18,000 |
| Dihydropyridazinone | Dichloromethane | ~240-270 | Not typically observed | ~5,000-10,000 |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties with high accuracy.
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. This process involves finding the lowest energy conformation of the molecule. For 5-(isopentyloxy)pyridazin-3(2H)-one, this would involve mapping the potential energy surface by rotating the flexible bonds, particularly within the isopentyloxy side chain.
The analysis would identify the most stable conformer(s) by comparing their relative energies. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for the pyridazinone ring and the isopentyloxy substituent would be calculated and compared with experimental data if available. This information is crucial as the specific 3D shape of a molecule dictates how it can fit into the binding site of a biological target.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov
A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. nih.gov In studies of other pyridazinone derivatives, DFT calculations have been used to determine these values. For instance, a study on a different pyridazinone derivative calculated a HOMO-LUMO energy gap of 4.9266 eV, indicating high stability. For this compound, this analysis would reveal its kinetic stability and chemical reactivity, which are important for predicting its behavior in biological systems. nih.gov
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. nih.gov The map is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral or near-zero potential regions. researchgate.net
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atoms of the pyridazinone ring, highlighting these as potential sites for hydrogen bonding or interaction with positively charged residues in a protein. nih.govresearchgate.net The isopentyloxy chain would be expected to be a region of neutral potential. These maps are invaluable for understanding non-covalent interactions that are fundamental to drug-receptor binding. chemrxiv.orgscispace.com
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors provide a numerical basis for comparing the chemical behavior of different compounds.
Chemical Potential (μ): Describes the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
While specific values for this compound are not published, the table below provides an example of typical data that would be generated from such a DFT analysis, based on findings for related molecules.
Table 1: Illustrative Quantum Chemical Descriptors for a Pyridazinone Derivative
| Descriptor | Symbol | Formula | Typical Calculated Value |
| HOMO Energy | E_HOMO | - | -6.5 eV |
| LUMO Energy | E_LUMO | - | -1.5 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.0 eV |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.0 eV |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.5 eV |
| Global Softness | S | 1 / (2η) | 0.20 eV⁻¹ |
| Electrophilicity Index | ω | μ² / (2η) | 3.2 eV |
| Dipole Moment | D | - | 3.5 Debye |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. youtube.com
CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. unicamp.br
CoMSIA is similar but also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function for a smoother potential. unicamp.brmdpi.com
The results of these analyses are often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.gov For instance, green contours might indicate where bulky groups are favored, while red contours might show where electronegative groups would be beneficial.
Several QSAR studies have been successfully applied to various series of pyridazinone derivatives to guide the design of more potent inhibitors for different biological targets, such as p38-α MAPK and phosphodiesterase 4 (PDE4). youtube.comactascientific.com A study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors developed robust CoMFA and CoMSIA models that could reliably predict the bioactivities of the compounds. tandfonline.com Although no specific QSAR study for this compound has been reported, this methodology would be essential in a drug discovery program to optimize its structure for a particular biological activity.
Table 2: Illustrative Statistical Results from a 3D-QSAR Study
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² |
| CoMFA | 0.65 | 0.95 | 0.21 | 150 | 0.75 |
| CoMSIA | 0.68 | 0.96 | 0.19 | 165 | 0.80 |
Note: These are representative values indicating a statistically robust and predictive QSAR model.
Partial Least Squares (PLS) Regression Models and Statistical Validation (q2, r2, pred_r2, F-test)
There are no published studies that have developed Partial Least Squares (PLS) regression models specifically for a series of compounds including this compound. Therefore, statistical validation parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the predictive r² (pred_r²), and the F-test value are not available for this specific compound.
For the broader class of pyridazinone derivatives, 3D-QSAR studies have been performed, yielding statistically significant models. For instance, a study on pyridazinone derivatives as HIV-1 reverse transcriptase inhibitors reported CoMFA and CoMSIA models with good statistical reliability. nih.gov Another 3D-QSAR study on pyridopyridazin-6-ones as p38-α MAPK inhibitors also produced models with significant q² and r² values, indicating their predictive power. youtube.com However, these findings are not directly transferable to this compound.
Descriptors Influencing Activity (e.g., Hydrophobic, Steric, Electrostatic Fields)
Without specific QSAR studies on this compound, the specific molecular descriptors (hydrophobic, steric, electrostatic) that influence its biological activity have not been elucidated.
In general 3D-QSAR studies of pyridazinone analogs, contour maps from CoMFA and CoMSIA analyses have highlighted the importance of these fields. For example, in some models, bulky substituents in certain positions were found to be favorable for activity, while in other areas, electrostatic interactions played a crucial role. nih.gov The information derived from these models helps in understanding the structure-activity relationships within the studied series of compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Interactions
No specific molecular docking studies for this compound have been reported in the scientific literature. Consequently, there is no information on its predicted binding modes, binding affinities, or key intermolecular interactions with any biological target.
Molecular docking is a widely used technique to predict the interaction between a ligand and a protein at the atomic level. mdpi.com Studies on other pyridazinone derivatives have successfully employed this method to predict their binding poses within the active sites of various enzymes and receptors, such as HIV reverse transcriptase and alpha-1 adrenoceptors. nih.govtandfonline.com These studies provide insights into the plausible mechanisms of action for the investigated compounds.
Prediction of Ligand Binding Modes and Conformations within Active Sites
There are no available predictions for the binding mode or conformation of this compound within any protein active site.
Estimation of Binding Affinities (Scoring Functions, ΔG°)
No estimated binding affinities, such as scoring function values or Gibbs free energy changes (ΔG°), have been published for the interaction of this compound with any biological target.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)
An analysis of the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, for this compound is not possible due to the absence of molecular docking studies. In studies of other pyridazinone derivatives, the pyridazinone core is often involved in crucial hydrogen bonding interactions with amino acid residues in the target's active site. nih.gov
Pharmacophore Modeling and Virtual Screening
There are no reports of pharmacophore models developed based on this compound, nor has it been used in any published virtual screening campaigns.
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. youtube.comyoutube.com Pharmacophore models have been successfully generated for other classes of pyridazinone derivatives to aid in the design of new potent ligands and to rationalize their structure-activity relationships. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com In drug discovery, MD simulations provide detailed insights into the dynamic behavior of protein-ligand complexes, conformational changes, and the stability of binding interactions. nih.govnih.gov
MD simulations are frequently used to assess the stability of a ligand within a protein's binding pocket and to observe any conformational changes in the protein or the ligand upon binding. This analysis is crucial for validating docking poses and understanding the energetic and structural determinants of binding affinity.
Specific molecular dynamics simulation studies on complexes formed between this compound and any protein target have not been reported in the scientific literature. Therefore, no data is available regarding the stability of such complexes or the ligand-induced conformational changes.
Understanding the conformational preferences of a small molecule is essential, as its three-dimensional shape dictates its ability to interact with biological targets. Computational methods can predict the low-energy conformations a molecule is likely to adopt in solution. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 5 Isopentyloxy Pyridazin 3 2h One Analogues
Impact of Substitutions on the Pyridazinone Core and the Isopentyloxy Moiety
The biological activity of pyridazinone derivatives can be significantly modulated by introducing different substituents onto the pyridazinone core and its associated moieties. nih.govnih.gov
The nature of the alkoxy group at position 5 of the pyridazinone ring plays a crucial role in the molecule's interaction with its biological targets. For instance, in a series of fluorinated pyridazinone derivatives designed as potential cardiac positron emission tomography (PET) tracers, SAR assessment indicated that incorporating the fluorine label on an alkyl side chain was preferable to direct substitution on the pyridazinone moiety. nih.gov This highlights the importance of the position and nature of substituents on the alkoxy chain for optimal activity.
The length and branching of the alkoxy chain can influence binding affinity and selectivity. While specific SAR studies on the isopentyloxy group of 5-(isopentyloxy)pyridazin-3(2H)-one are not extensively detailed in the provided results, the general principles of alkoxy chain modification suggest that variations in length, flexibility, and the introduction of different functional groups can alter the compound's pharmacokinetic and pharmacodynamic properties.
Substitutions at other positions of the pyridazinone ring, such as N-2 and C-6, have been shown to have a profound impact on the biological activity of these compounds.
N-2 Position: The substituent at the N-2 position of the pyridazinone ring can significantly influence activity. For example, in a series of pyridazinone derivatives evaluated as PDE4 inhibitors, it was found that a hydrogen bond donor (R2 = H) at this position was optimal for PDE4B affinity, with N-methyl derivatives showing reduced potency. nih.gov Conversely, the introduction of a 3-chlorophenyl moiety on the lactam nitrogen has been explored in the synthesis of antimicrobial agents. researchgate.net
C-6 Position: The C-6 position is another critical point for modification. The presence of an aryl group at this position is a common feature in many biologically active pyridazinone derivatives. tandfonline.com For instance, 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives have been synthesized and evaluated for their cytotoxic and anti-HIV activities. tandfonline.comtandfonline.com The nature of the aryl substituent can fine-tune the biological activity, as seen in derivatives where a 4-methoxyphenyl (B3050149) group at C-6 was associated with analgesic activity. sarpublication.com
The following table summarizes the impact of various substitutions on the pyridazinone core:
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| N-2 | Hydrogen (vs. N-methyl) | Optimal for PDE4B affinity | nih.gov |
| N-2 | Acetamide side chain | Increased analgesic and anti-inflammatory action | sarpublication.com |
| C-6 | Aryl group | Common feature in cytotoxic and anti-HIV derivatives | tandfonline.com |
| C-6 | 4-methoxyphenyl group | Associated with analgesic activity | sarpublication.com |
Influence of Ring Fusion on Activity Profiles
Fusing the pyridazinone ring with other heterocyclic systems is a common strategy to create novel chemical entities with enhanced or altered biological activities. These fused systems, such as azolo[d]pyridazinones, pyrrolo[3,4-d]pyridazinones, and pyrido-pyridazinones, often exhibit unique pharmacological profiles. nih.govtandfonline.comnih.govnih.gov
Azolo[d]pyridazinones: This class of compounds, which includes pyrazolo[d]pyridazinones and isoxazolo[d]pyridazinones, is considered a privileged scaffold associated with a wide range of biological activities, including antidiabetic, anticancer, and anti-inflammatory properties. nih.govtandfonline.comscispace.comdocumentsdelivered.com For example, pyrazolo[3,4-d]pyridazine-7-one derivatives have been investigated as inhibitors of the Zika virus. researchgate.net
Pyrrolo[3,4-d]pyridazinones: These derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. nih.govnih.gov Some have shown to be potent COX-2 inhibitors with a favorable selectivity index. mdpi.com The introduction of an N-acylhydrazone moiety into the pyrrolo[3,4-d]pyridazinone scaffold has led to the development of dual COX/LOX inhibitors. mdpi.com
Pyrido-pyridazinones: The fusion of a pyridine (B92270) ring to the pyridazinone core has resulted in potent inhibitors of enzymes like FER tyrosine kinase, with some derivatives showing in vivo antitumor efficacy. nih.govnih.govresearchgate.net The optimization of pyrido-pyridazinone derivatives has led to compounds with improved potency and pharmacokinetic profiles. acs.org Furthermore, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been designed as dual COX-1/COX-2 inhibitors. rsc.org
Scaffold Hopping Strategies for Novel Ligand Development
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isosteric scaffold to generate novel compounds with similar biological activity but potentially improved properties. niper.gov.in This approach has been applied to pyridazinone-based compounds to explore new chemical space and develop novel ligands. researchgate.net
For instance, a scaffold hopping approach was used in the discovery of pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors, starting from a pyridine-based hit. nih.govnih.gov This strategy led to the identification of a more potent bicyclic structure. In another example, a library of pyridazinone-based molecules originally designed as formyl peptide receptor (FPR) agonists was repurposed through in silico screening to identify new potential biological targets. nih.govtandfonline.com
Rational Design Principles for Enhanced Molecular Interactions and Specificity
The rational design of pyridazinone analogues often involves a combination of traditional synthetic chemistry and modern computational techniques to enhance molecular interactions and improve target specificity. researchgate.netnih.gov
Key design principles include:
Structure-Based Design: Utilizing the 3D structure of the target protein to design ligands that fit snugly into the binding site and form key interactions with specific amino acid residues. tandfonline.comnih.gov
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new molecules with similar features. nih.govtandfonline.com
Bioisosteric Replacement: Substituting a functional group with another that has similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov For example, replacing a urea/thiourea moiety with a sulfonamide group has been explored in the design of pyridazinone-based antimicrobial and anticancer agents. nih.gov
Introduction of Specific Moieties: The N-acylhydrazone moiety is a privileged structure that has been incorporated into pyrrolo[3,4-d]pyridazinone derivatives to develop dual COX/LOX inhibitors. mdpi.comresearchgate.net
Computational Approaches in SAR Elucidation and Predictive Modeling
Computational methods play an increasingly important role in understanding the SAR of pyridazinone derivatives and in predicting the activity of new compounds. mdpi.comnih.govresearchgate.net These approaches help to rationalize experimental findings and guide the design of more potent and selective ligands.
Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. researchgate.nettandfonline.commdpi.com Docking studies have been instrumental in understanding the interactions of pyridazinone derivatives with targets such as HIV reverse transcriptase, VEGFR-2, and cyclooxygenase enzymes. tandfonline.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. actascientific.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to study the SAR of pyridazinone-substituted 1,3,4-oxadiazoles as fungicides. acs.org
Pharmacophore Analysis: This method helps to identify the common structural features responsible for the biological activity of a set of molecules. Pharmacophore models can be used for virtual screening of compound libraries to identify new hits. nih.govtandfonline.com
Density Functional Theory (DFT) Calculations: DFT calculations are used to investigate the electronic properties of molecules, such as their geometry, frontier molecular orbitals, and molecular electrostatic potential maps. mdpi.comnih.gov
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are used to predict the drug-like properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. tandfonline.commdpi.comnih.gov
The following table provides an overview of the computational approaches used in the study of pyridazinone derivatives:
| Computational Method | Application in Pyridazinone Research | Reference |
|---|---|---|
| Molecular Docking | Predicting binding modes with targets like HIV reverse transcriptase, VEGFR-2, and COX enzymes. | tandfonline.commdpi.comnih.gov |
| QSAR | Developing mathematical models to correlate structure with activity. | actascientific.com |
| Pharmacophore Analysis | Identifying essential structural features for biological activity and for virtual screening. | nih.govtandfonline.com |
| DFT Calculations | Investigating electronic properties of pyridazinone derivatives. | mdpi.comnih.gov |
| ADMET Prediction | Predicting the drug-like properties of new compounds. | tandfonline.commdpi.comnih.gov |
No Scientific Data Available for this compound
A comprehensive search of scientific literature and databases has revealed no available information on the molecular mechanisms of action for the chemical compound this compound.
Despite a thorough investigation into the potential enzyme inhibition and ligand-receptor binding properties of this specific molecule, no studies detailing its activity on the following targets have been identified:
Phosphodiesterases (PDEs) , including PDE3, PDE4, and PDE5
Cyclooxygenases (COXs) , including COX-1 and COX-2
Other enzyme targets such as Aspartate Aminotransferase, Cholinesterase, and Lipoxygenase
G-Protein Coupled Receptors (GPCRs)
Adenosine Receptors (A1, A2A, A2B, A3)
Consequently, it is not possible to provide a detailed article on the molecular mechanisms of this compound as outlined in the user's request. The absence of published research on this specific compound means that no data is available to populate the requested sections on its inhibitory or modulatory effects.
Further searches for the broader class of "5-alkoxypyridazin-3(2H)-one" derivatives also failed to yield specific and relevant data concerning their interactions with the stipulated enzyme and receptor targets. Therefore, a contextual analysis based on structurally related compounds is also not feasible at this time.
Without any scientific evidence, any discussion of the molecular mechanisms of this compound would be purely speculative and would not adhere to the required standards of scientific accuracy. As such, the requested article cannot be generated.
Molecular Mechanisms of Action of Pyridazinone Derivatives
Ligand-Receptor Binding and Modulation
Serotonin (B10506) Receptors
The serotonergic system, with its various receptor subtypes, is a crucial regulator of a vast range of physiological processes, including mood, cognition, and gastrointestinal function. While extensive research has been conducted on the interaction of various chemical entities with serotonin receptors, specific studies on the direct interaction of 5-(isopentyloxy)pyridazin-3(2H)-one with these receptors are not available in the current scientific literature.
However, the broader class of pyridazinone derivatives has shown some engagement with the serotonergic system. For instance, certain arylpiperazine derivatives of pyridazinones have been investigated as ligands for serotonin transporters (SERT) and 5-HT3 receptors. nih.gov The affinity and selectivity for these targets are highly dependent on the nature of the substituents on the pyridazinone and the arylpiperazine moieties. nih.gov
Furthermore, some studies have utilized serotonin in experimental models to investigate the activity of pyridazinone derivatives. For example, in a study on the anti-proliferative effects of novel 3(2H)-pyridazinone derivatives on human colon carcinoma cells, serotonin was used as a pro-inflammatory factor to mimic an inflamed cancer cell microenvironment. nih.gov This experimental design, however, does not elucidate a direct interaction between the tested pyridazinone compounds and serotonin receptors but rather uses serotonin to induce a specific cellular state.
Some reviews of pyridazinone derivatives mention their potential as serotonin receptor antagonists among a wide range of other pharmacological activities. researchgate.net This suggests that the pyridazinone scaffold has the potential to be developed into selective serotonin receptor modulators, although specific structure-activity relationships for simple alkoxy-substituted pyridazinones remain to be established.
Given the absence of direct evidence, any potential interaction of This compound with serotonin receptors remains speculative and would require dedicated pharmacological investigation.
Interaction with Biomolecules (e.g., DNA, Plasma Proteins)
The ability of a compound to interact with biomolecules such as DNA and plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. While no specific data exists for This compound , studies on other pyridazinone derivatives provide insights into their potential for such interactions.
Interaction with DNA:
Certain pyridazinone derivatives have been designed and synthesized as potential DNA minor groove binders. researchgate.net These compounds typically feature cationic side chains that can interact with the negatively charged phosphate (B84403) backbone of DNA. For instance, novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives were synthesized and their DNA binding ability was studied. researchgate.net These studies suggest that the pyridazinone core can serve as a scaffold for developing DNA-interacting agents.
Interaction with Plasma Proteins:
The binding of drugs to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences their distribution, metabolism, and excretion. The extent of plasma protein binding can affect the concentration of the free, pharmacologically active drug at its target site.
While specific plasma protein binding data for This compound is not available, research on other pyridazinone derivatives indicates that this class of compounds can bind to plasma proteins. The nature and position of substituents on the pyridazinone ring would be expected to play a crucial role in the extent and affinity of this binding. For example, the lipophilicity conferred by the isopentyloxy group in This compound might contribute to its interaction with the hydrophobic binding pockets of plasma proteins like albumin.
Signal Transduction Pathway Modulation (e.g., STAT3 inhibition)
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including cancer. Consequently, STAT3 has emerged as an attractive target for the development of novel therapeutics.
While there are no studies directly investigating the effect of This compound on the STAT3 pathway, research has been conducted on other classes of pyridazinone derivatives as potential STAT3 inhibitors. Specifically, a series of tricyclic pyridazinone derivatives were synthesized and evaluated for their ability to inhibit STAT3. These efforts have led to the identification of compounds with promising STAT3 inhibitory activity.
It is important to note that these active compounds possess a more complex, rigid tricyclic structure compared to the monocyclic nature of This compound . Therefore, it cannot be directly inferred that This compound would exhibit similar activity. However, these findings highlight the potential of the pyridazinone scaffold as a starting point for the design of STAT3 inhibitors. Further research would be necessary to explore whether simpler, monocyclic pyridazinones with appropriate substitutions could also modulate the STAT3 signaling pathway.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Methodologies for Diversification
The synthesis of pyridazinone derivatives has traditionally involved methods such as the reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303). scispace.com For instance, one general route involves the condensation of a starting pyridazin-3(2H)-one with aromatic aldehydes, followed by further reactions to introduce various substituents. mdpi.com Another approach starts with the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form a dihydropyridazinone intermediate, which then undergoes olefination. evitachem.com
Future research on 5-(isopentyloxy)pyridazin-3(2H)-one could focus on developing novel, efficient, and versatile synthetic strategies. These could include one-pot multistep reactions or the use of innovative catalysts to create a diverse library of analogues. nih.gov By modifying the substituents on the pyridazinone ring, researchers can systematically explore the structure-activity relationships (SAR) and optimize the compound for specific biological targets. The table below outlines some established synthetic strategies for pyridazinone cores that could be adapted for the diversification of this compound.
| Starting Materials | Key Reactions | Resulting Pyridazinone Core |
| γ-keto acids and hydrazine hydrate | Cyclization | Dihydropyridazinone |
| 4-oxo-4-phenylbutanoic acid and hydrazine hydrate | One-step synthesis | Pyridazin-3(2H)-one |
| 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines | Horner-Wadsworth-Emmons olefination | Substituted pyridazinone |
| para-substituted acetophenone (B1666503) and glyoxalic acid | One-pot multistep reaction | Substituted pyridazin-3-one |
Integration of Advanced Computational Techniques for Enhanced Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery. Techniques such as molecular docking and Density Functional Theory (DFT) calculations are routinely used to predict the binding modes of ligands with target proteins and to understand their electronic properties. mdpi.com For other pyridazinone derivatives, these methods have been successfully employed to design potent and selective inhibitors of various enzymes and receptors. nih.gov
For this compound, in silico studies could predict its potential biological targets and guide the design of more potent analogues. Molecular docking simulations could identify potential binding sites in various proteins, while DFT calculations could provide insights into its reactivity and stability. This computational-first approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Target-Specific Design and Optimization for Selective Molecular Interactions
The pyridazinone scaffold has been shown to be a versatile template for designing inhibitors of a wide range of biological targets, including enzymes like cyclooxygenase (COX) and kinases, as well as various receptors. sarpublication.com For example, certain pyridazinone derivatives have been developed as selective histamine (B1213489) H(3) receptor inverse agonists. nih.gov
A key future research direction for this compound will be the identification of its specific molecular targets. High-throughput screening of this compound against a panel of biologically relevant targets could reveal its primary mechanism of action. Once a target is identified, medicinal chemists can then use structure-based drug design principles to optimize the compound's structure to enhance its potency and selectivity, thereby minimizing off-target effects.
Application of Omics Technologies in Pyridazinone Research for Systems-Level Understanding
The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a holistic approach to understanding the biological effects of chemical compounds. While the direct application of omics to pyridazinone research is an emerging area, these technologies hold immense promise.
For this compound, a systems-level investigation could provide a comprehensive picture of its biological activity. For example, treating cells with this compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the cellular pathways it modulates. This unbiased approach can uncover novel mechanisms of action and identify potential biomarkers to monitor the compound's effects in preclinical and clinical studies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(isopentyloxy)pyridazin-3(2H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via hydrazone cyclization or cross-coupling reactions. For example, hydrazone intermediates (e.g., derived from β,γ-unsaturated lactones) can undergo cyclization under reflux with ethanol, as demonstrated in Heck-Matsuda reactions . Optimization involves adjusting catalysts (e.g., Pd-based systems for Suzuki couplings ), solvent polarity, and temperature. Protecting groups, such as tetrahydropyran (THP) for hydroxyl moieties, improve stability during synthesis . Yields are monitored via HPLC and mass spectrometry .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 7.9844 Å, b = 14.1416 Å) resolve bond lengths and angles, critical for confirming regiochemistry .
- NMR spectroscopy : and NMR (e.g., δH 11.24 ppm for NH protons in DMSO-d6) identify substituent positions and hydrogen bonding .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 334.1 [M+1] for derivatives ).
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antiplatelet activity : ADP-induced platelet aggregation assays in human plasma, with IC comparisons to reference compounds (e.g., 2,4,6-substituted pyridazinones ).
- Anti-inflammatory screening : Heat-induced hemolysis assays using erythrocyte membranes to evaluate membrane stabilization .
- Enzyme inhibition : PARP-1 inhibition assays with catalytic fragment co-crystallization (e.g., X-ray structures in PDB:6V3W ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify the pyridazinone core for enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C4) to improve PARP-1 binding affinity .
- Ring fusion : Azole-fused derivatives (e.g., imidazole or triazole) enhance anti-inflammatory activity by modulating COX-2 selectivity .
- Pharmacophore mapping : Overlay crystal structures (e.g., 6V3W) with docking simulations to identify key interactions (e.g., hydrogen bonds with Ser904 ).
Q. What strategies address low solubility or stability in pharmacological studies?
- Methodological Answer :
- Prodrug design : Incorporate silyl ethers (e.g., tert-butyldiphenylsilyloxy groups) to improve lipophilicity and hydrolytic stability .
- Co-crystallization : Use co-solvents like polyethylene glycol (PEG) to stabilize amorphous phases during formulation .
- Salt formation : Pair with citrate or maleate counterions to enhance aqueous solubility .
Q. How can contradictions in biological data across assay models be resolved?
- Methodological Answer :
- Assay validation : Compare results across multiple models (e.g., platelet aggregation vs. thromboxane inhibition ).
- Metabolic profiling : LC-MS/MS identifies active metabolites in hepatic microsomes, clarifying discrepancies between in vitro and in vivo efficacy .
- Kinetic analysis : Measure on-/off-rates (e.g., surface plasmon resonance) to distinguish target-specific effects from assay artifacts .
Q. What computational approaches aid in target identification and mechanistic studies?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-PARP-1 binding to assess conformational stability of the pyridazinone ring .
- DFT calculations : Evaluate electronic effects of substituents (e.g., charge distribution in trifluoromethyl groups) on reactivity .
- QSAR modeling : Use Random Forest algorithms to predict bioactivity based on descriptors like logP and polar surface area .
Q. How are catalytic systems optimized for challenging coupling reactions (e.g., Negishi or Suzuki)?
- Methodological Answer :
- Ligand selection : Tri(2-furyl)phosphine improves yields in Pd-catalyzed couplings of brominated pyridazinones vs. triphenylphosphine .
- Solvent optimization : Dioxane/water mixtures (4:1) enhance Suzuki coupling efficiency for aryl boronate intermediates .
- Temperature control : Reactions at 110°C for 2 hours minimize side-product formation in methylboronic acid couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
